2-Azabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
2-Azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is of significant interest due to its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
Industrial production methods for this compound are still under exploration, with current research focusing on optimizing synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to act as a versatile electrophile in ring-opening reactions with various nucleophiles . This property makes it a valuable tool in medicinal chemistry for the development of ligand-directed degraders (LDDs) targeting specific proteins .
Comparison with Similar Compounds
Similar Compounds
2-Substituted 7-azabicyclo[2.2.1]heptane: This compound is used in the synthesis of amino acid analogues.
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Uniqueness
2-Azabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its rigid bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of conformationally constrained β-amino acids and other complex molecules .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(5)7-2-3/h3-5,7H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWQENQNPXCFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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